REACTION_CXSMILES
|
C(=O)([O-])[O-].[Ce+3:5].C(=O)([O-])[O-].C(=O)([O-])[O-].[Ce+3].[N+:15]([O-:18])([O-:17])=[O:16].[N+:19]([O-:22])([O-:21])=[O:20].[La+3].[N+:24]([O-:27])([O-:26])=[O:25].[N+]([O-])([O-])=O>O.[N+]([O-])(O)=O>[N+:15]([O-:18])([O-:17])=[O:16].[Ce+3:5].[N+:19]([O-:22])([O-:21])=[O:20].[N+:24]([O-:27])([O-:26])=[O:25] |f:0.1.2.3.4,6.7.8.9,12.13.14.15|
|
Name
|
|
Quantity
|
58 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ce+3].C([O-])([O-])=O.C([O-])([O-])=O.[Ce+3]
|
Name
|
|
Quantity
|
135 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
43 g
|
Type
|
solvent
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
107.7 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[La+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
cerium (III) nitrate
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Ce+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
final product
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |